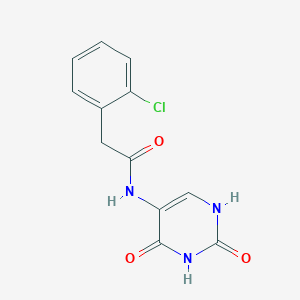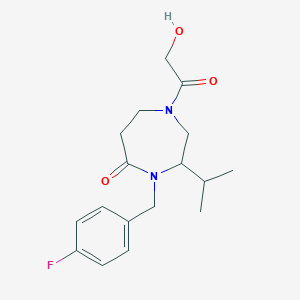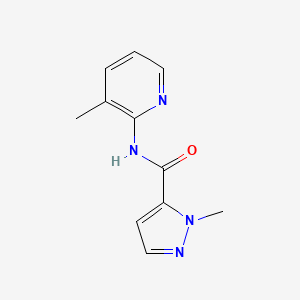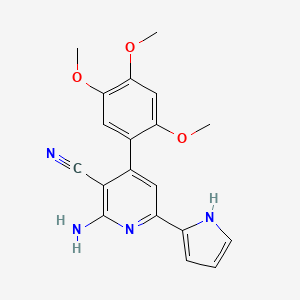![molecular formula C13H13BrN2O4S2 B5348383 N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide, commonly known as BTH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTH belongs to the class of hydrazide derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of BTH is not fully understood, but several studies have suggested that BTH exerts its biological effects by targeting multiple signaling pathways in cells. BTH has been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and survival, including Akt, mTOR, and ERK. BTH has also been shown to modulate the activity of transcription factors such as NF-κB and STAT3, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
BTH has been shown to have several biochemical and physiological effects in cells and organisms. BTH has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. BTH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. BTH has been shown to have anti-viral effects by inhibiting the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTH for lab experiments is its ability to selectively target cancer cells and induce apoptosis. BTH has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of BTH is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation of BTH is its relatively short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for BTH research. One of the main directions is to further elucidate the mechanism of action of BTH and identify its molecular targets in cells. Another direction is to optimize the synthesis and formulation of BTH for in vivo applications. Additionally, further studies are needed to evaluate the efficacy and safety of BTH in animal models and clinical trials. Finally, BTH can be modified to improve its potency and selectivity for specific cancer types, making it a promising candidate for personalized cancer therapy.
Méthodes De Synthèse
The synthesis of BTH involves the reaction between 5-bromo-2-thiophenecarboxaldehyde and 2,5-dimethoxybenzenesulfonylhydrazide in the presence of a base catalyst such as triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The yield of BTH is typically around 70-80%, and the compound can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BTH has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of BTH is in the treatment of cancer. Several studies have shown that BTH can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BTH has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
Propriétés
IUPAC Name |
N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-19-9-3-5-11(20-2)12(7-9)22(17,18)16-15-8-10-4-6-13(14)21-10/h3-8,16H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKFZUGNDJNIY-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)


![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)